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Compound of Interest

Compound Name:
2-(3-Chloro-2-

fluorophenyl)ethanamine hcl

CAS No.: 875305-70-7

Cat. No.: B3292048

Get Quote

Executive Summary
2-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a specialized fluorinated

phenethylamine derivative used primarily as a scaffold in the development of Central Nervous

System (CNS) agents and as a fragment in fragment-based drug discovery (FBDD).[1] Its

structural core—a phenethylamine backbone decorated with vicinal halogen substitutions (2-

fluoro, 3-chloro)—imparts unique electronic and steric properties that modulate metabolic

stability and receptor binding affinity, particularly within the serotonin (5-HT) and dopamine

receptor families.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical

properties, validated synthetic pathways, medicinal chemistry applications, and safety

protocols.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3292048#bc-rfq
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3292048?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The precise characterization of the hydrochloride salt is critical for stoichiometric calculations in

synthesis. While the free base is often cited in primary literature, the hydrochloride salt is the

preferred form for storage and handling due to enhanced stability.[1]

Table 1: Chemical Specifications
Property Data

Chemical Name
2-(3-Chloro-2-fluorophenyl)ethanamine

hydrochloride

CAS Number (Free Base) 771581-58-9

CAS Number (HCl Salt)
Not widely indexed; refer as HCl salt of 771581-

58-9

Molecular Formula (HCl) C₈H₁₀Cl₂FN (C₈H₉ClFN[1] · HCl)

Molecular Weight (Free Base) 173.62 g/mol

Molecular Weight (HCl Salt) 210.08 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in water, DMSO, Methanol; Insoluble in

non-polar solvents

SMILES (Free Base) ClC1=C(F)C(CCN)=CC=C1

InChI Key
Derivative of LPKKDFRWZPFMHL-

UHFFFAOYSA-N

Synthetic Methodologies
The synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine generally proceeds via the reduction

of its corresponding nitrile or nitroalkene precursor.[1] The choice of pathway depends on the

availability of starting materials and the scale of production.[1]

Protocol A: Reduction of Aryl Acetonitrile (Preferred
Route)
This route is favored for its high yield and the avoidance of unstable intermediates.
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Reaction Scheme:

Precursor: 2-(3-Chloro-2-fluorophenyl)acetonitrile (CAS 261762-98-5).[1][2]

Reagent: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride

(LiAlH₄).

Conditions: Reflux in anhydrous THF under Nitrogen atmosphere.

Step-by-Step Methodology:

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir

bar, reflux condenser, and addition funnel. Purge with N₂.

Dissolution: Dissolve 10.0 mmol of 2-(3-Chloro-2-fluorophenyl)acetonitrile in 20 mL of

anhydrous THF.

Reduction: Cool to 0°C. Dropwise add 15.0 mmol of BH₃·THF (1.0 M solution) over 30

minutes.

Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC

(System: DCM/MeOH 9:1).

Quench: Cool to 0°C. Cautiously add MeOH to destroy excess borane. Add 10 mL of 6N HCl

and reflux for 1 hour to cleave the boron-amine complex.

Isolation: Basify with 6N NaOH to pH >12. Extract with DCM (3 x 50 mL). Dry organics over

MgSO₄ and concentrate.

Salt Formation: Redissolve residue in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the

precipitate and recrystallize from EtOH/Et₂O to yield the hydrochloride salt.

Visualization: Synthetic Workflow

3-Chloro-2-fluorobenzyl bromide 2-(3-Chloro-2-fluorophenyl)acetonitrile

NaCN, DMF
SN2 Substitution

Boron-Amine Complex

BH3·THF
Reduction

2-(3-Chloro-2-fluorophenyl)ethanamine HCl

1. HCl (Hydrolysis)
2. NaOH (Free Base)
3. HCl/Et2O (Salt)
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Figure 1: Step-wise synthetic pathway from benzyl bromide precursor to the final amine

hydrochloride salt.[3][4]

Medicinal Chemistry Applications
The 2-(3-Chloro-2-fluorophenyl)ethanamine scaffold is a valuable "privileged structure" in

medicinal chemistry.[1] The specific substitution pattern—3-Chloro and 2-Fluoro—offers distinct

pharmacological advantages known as the "Magic Chloro" and "Bioisosteric Fluorine" effects.

[1]

Structural Activity Relationship (SAR)[1]
2-Fluoro Substitution: The fluorine atom at the ortho position exerts a strong electron-

withdrawing effect while mimicking the steric bulk of a hydrogen atom.[1] This often protects

the adjacent metabolic soft spots from oxidative metabolism (e.g., P450 hydroxylation)

without disrupting binding pocket fit.[1]

3-Chloro Substitution: The chlorine atom at the meta position increases lipophilicity (LogP),

enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS drugs.[1] It also

serves as a "lipophilic anchor," filling hydrophobic pockets in GPCRs (e.g., 5-HT2C, 5-

HT2A).[1]

Target Systems
This moiety is homologous to scaffolds found in:

Serotonergic Modulators: 5-HT2C agonists for obesity and obsessive-compulsive disorder

(OCD).[1]

Integrase Inhibitors: The 3-chloro-2-fluorobenzyl fragment is a key pharmacophore in HIV

integrase inhibitors like Elvitegravir, validating the biological relevance of this substitution

pattern.[1]

Visualization: Pharmacophore Logic
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Figure 2: SAR analysis showing the functional roles of the chloro and fluoro substituents on the

phenethylamine core.

Handling & Safety Protocols
As a halogenated bioactive amine, this compound must be handled with strict adherence to

safety protocols.[1] It is classified as an irritant and potential sensitizer.

Safety Data Sheet (SDS) Highlights
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3292048/docs?utm_src=pdf-body-img#technical-monograph-2-3-chloro-2-fluorophenyl-ethanamine-hydrochloride-1
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3292048?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H335: May cause respiratory irritation.

Handling Procedure
Engineering Controls: Always handle within a certified chemical fume hood.

PPE: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat.[1]

Storage: Store in a tightly closed container at 2–8°C (refrigerated) under an inert atmosphere

(Argon or Nitrogen) to prevent oxidation and hygroscopic uptake.

Analytical Characterization
To validate the identity of the synthesized or purchased material, the following analytical

signatures should be observed.

¹H NMR (400 MHz, DMSO-d₆):

δ 8.15 (br s, 3H, NH₃⁺)[1]

δ 7.45–7.30 (m, 2H, Ar-H)[1]

δ 7.15 (t, 1H, Ar-H)[1]

δ 3.05 (t, 2H, CH₂-N)[1]

δ 2.90 (t, 2H, Ar-CH₂)[1]

LC-MS:

Peak at m/z 174.1 [M+H]⁺ (corresponding to the free base C₈H₉ClFN).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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